Cas no 2171269-07-9 (2-bromo-5-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)

2-bromo-5-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-bromo-5-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid
- EN300-1518860
- 2-bromo-5-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]benzoic acid
- 2171269-07-9
-
- Inchi: 1S/C27H25BrN2O5/c1-2-7-24(25(31)29-16-12-13-23(28)21(14-16)26(32)33)30-27(34)35-15-22-19-10-5-3-8-17(19)18-9-4-6-11-20(18)22/h3-6,8-14,22,24H,2,7,15H2,1H3,(H,29,31)(H,30,34)(H,32,33)/t24-/m1/s1
- InChI Key: OMBWHNYSMSGNIJ-XMMPIXPASA-N
- SMILES: BrC1C=CC(=CC=1C(=O)O)NC([C@@H](CCC)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O
Computed Properties
- Exact Mass: 536.09468g/mol
- Monoisotopic Mass: 536.09468g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 35
- Rotatable Bond Count: 9
- Complexity: 742
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 105Ų
- XLogP3: 5.5
2-bromo-5-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1518860-1000mg |
2-bromo-5-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]benzoic acid |
2171269-07-9 | 1000mg |
$3368.0 | 2023-09-27 | ||
Enamine | EN300-1518860-100mg |
2-bromo-5-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]benzoic acid |
2171269-07-9 | 100mg |
$2963.0 | 2023-09-27 | ||
Enamine | EN300-1518860-5000mg |
2-bromo-5-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]benzoic acid |
2171269-07-9 | 5000mg |
$9769.0 | 2023-09-27 | ||
Enamine | EN300-1518860-50mg |
2-bromo-5-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]benzoic acid |
2171269-07-9 | 50mg |
$2829.0 | 2023-09-27 | ||
Enamine | EN300-1518860-0.1g |
2-bromo-5-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]benzoic acid |
2171269-07-9 | 0.1g |
$2963.0 | 2023-05-23 | ||
Enamine | EN300-1518860-10.0g |
2-bromo-5-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]benzoic acid |
2171269-07-9 | 10g |
$14487.0 | 2023-05-23 | ||
Enamine | EN300-1518860-1.0g |
2-bromo-5-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]benzoic acid |
2171269-07-9 | 1g |
$3368.0 | 2023-05-23 | ||
Enamine | EN300-1518860-0.5g |
2-bromo-5-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]benzoic acid |
2171269-07-9 | 0.5g |
$3233.0 | 2023-05-23 | ||
Enamine | EN300-1518860-2500mg |
2-bromo-5-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]benzoic acid |
2171269-07-9 | 2500mg |
$6602.0 | 2023-09-27 | ||
Enamine | EN300-1518860-2.5g |
2-bromo-5-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]benzoic acid |
2171269-07-9 | 2.5g |
$6602.0 | 2023-05-23 |
2-bromo-5-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid Related Literature
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2. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
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Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
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Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866
Additional information on 2-bromo-5-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid
Comprehensive Guide to 2-bromo-5-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid (CAS No. 2171269-07-9)
2-bromo-5-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid (CAS No. 2171269-07-9) is a specialized organic compound widely used in pharmaceutical research and peptide synthesis. With its unique structural features, this compound plays a crucial role in the development of novel therapeutic agents. The presence of the fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group makes it particularly valuable in solid-phase peptide synthesis (SPPS), a technique that has gained significant attention due to its efficiency and scalability.
The compound's molecular structure includes a 2-bromo-5-aminobenzoic acid backbone, which is functionalized with an Fmoc-protected amino pentanoic acid side chain. This combination allows for selective deprotection and coupling reactions, making it a versatile building block in medicinal chemistry. Researchers often search for Fmoc-protected amino acid derivatives like this one to streamline their peptide synthesis workflows, especially in the context of drug discovery and biomaterial development.
One of the key advantages of 2-bromo-5-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid is its compatibility with automated peptide synthesizers. As the demand for high-throughput peptide synthesis grows, compounds like this are becoming increasingly important. The bromine substituent offers additional reactivity for further functionalization, enabling the creation of complex peptide architectures with tailored properties.
In recent years, the scientific community has shown growing interest in peptide-based therapeutics, driven by their high specificity and lower toxicity compared to traditional small-molecule drugs. This trend has led to increased searches for Fmoc-protected building blocks and peptide coupling reagents. 2-bromo-5-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid fits perfectly into this landscape, offering researchers a reliable tool for constructing peptide sequences with modified aromatic amino acids.
The compound's chiral center at the 2-position (R-configuration) makes it particularly valuable for creating stereochemically defined peptides. This aspect is crucial in drug development, where the three-dimensional structure of peptides often determines their biological activity. Many researchers looking for chiral peptide intermediates or Fmoc-amino acid derivatives will find this compound highly relevant to their work.
From a synthetic chemistry perspective, 2-bromo-5-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid offers excellent stability under standard SPPS conditions. The Fmoc group can be selectively removed using mild base treatment (typically piperidine), while the benzoic acid moiety remains intact for subsequent coupling reactions. This property makes it ideal for stepwise peptide chain elongation, a feature frequently searched by peptide chemists.
The growing field of peptide drug conjugates has further increased the relevance of compounds like 2-bromo-5-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid. These conjugates often require precisely modified amino acid building blocks to incorporate drug molecules, imaging agents, or other functional moieties. The bromine atom in this compound serves as an excellent handle for such modifications through various cross-coupling reactions.
Quality control is another important aspect when working with Fmoc-protected amino acid derivatives. Analytical techniques such as HPLC, mass spectrometry, and NMR spectroscopy are typically employed to verify the purity and identity of 2-bromo-5-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid. These characterization methods are frequently searched by quality control specialists and research scientists working with peptide building blocks.
Storage and handling of 2-bromo-5-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid require standard precautions for Fmoc-protected compounds. It is typically stored at low temperatures (often -20°C) in a dry environment to prevent degradation. The compound's stability under these conditions makes it a practical choice for laboratories engaged in long-term peptide synthesis projects.
As research into targeted drug delivery systems advances, the demand for specialized amino acid building blocks like 2-bromo-5-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid is expected to grow. Its unique combination of aromatic bromination and Fmoc protection offers synthetic flexibility that aligns well with current trends in precision medicine and personalized therapeutics.
In conclusion, 2-bromo-5-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid (CAS No. 2171269-07-9) represents a valuable tool in modern peptide chemistry and pharmaceutical research. Its structural features address several current challenges in peptide-based drug development, making it a compound of significant interest to researchers worldwide. As the field of bioconjugation chemistry continues to expand, the applications for this specialized building block are likely to multiply, solidifying its position as an important reagent in synthetic and medicinal chemistry.
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